
(3-Phenylprop-1-ene-1,1-diyl)bis(trimethylstannane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Phenylprop-1-ene-1,1-diyl)bis(trimethylstannane): is an organotin compound characterized by the presence of a phenyl group attached to a propene backbone, with two trimethylstannane groups bonded to the same carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Phenylprop-1-ene-1,1-diyl)bis(trimethylstannane) typically involves the reaction of a suitable precursor, such as a phenylpropene derivative, with trimethyltin chloride in the presence of a catalyst. The reaction conditions often include:
Solvent: Anhydrous solvents like tetrahydrofuran or toluene.
Catalyst: Palladium or nickel-based catalysts.
Temperature: Moderate temperatures ranging from 50°C to 100°C.
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of (3-Phenylprop-1-ene-1,1-diyl)bis(trimethylstannane) may involve large-scale batch reactors with precise control over reaction parameters to ensure high yield and purity. The use of continuous flow reactors can also be explored to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Phenylprop-1-ene-1,1-diyl)bis(trimethylstannane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can lead to the formation of simpler organotin compounds.
Substitution: The trimethylstannane groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while substitution reactions can produce a variety of functionalized organotin compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3-Phenylprop-1-ene-1,1-diyl)bis(trimethylstannane) is used as a precursor for the synthesis of more complex organotin compounds. It serves as a reagent in various organic transformations and catalysis.
Biology and Medicine
Research in biology and medicine explores the potential of organotin compounds, including (3-Phenylprop-1-ene-1,1-diyl)bis(trimethylstannane), for their antimicrobial and anticancer properties. These compounds are studied for their ability to interact with biological molecules and inhibit the growth of pathogens or cancer cells.
Industry
In the industrial sector, (3-Phenylprop-1-ene-1,1-diyl)bis(trimethylstannane) finds applications in the production of polymers, coatings, and other materials. Its unique chemical properties make it valuable for enhancing the performance and durability of these products.
Mécanisme D'action
The mechanism by which (3-Phenylprop-1-ene-1,1-diyl)bis(trimethylstannane) exerts its effects involves interactions with molecular targets such as enzymes and cellular membranes. The compound can disrupt normal cellular processes, leading to antimicrobial or anticancer activity. The pathways involved may include inhibition of enzyme activity, disruption of membrane integrity, and induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
(Z)-(3-Phenylprop-1-ene-1,2-diyl)bis(trimethylstannane): A closely related compound with a similar structure but different bonding arrangement.
Triphenyltin chloride: Another organotin compound with distinct chemical properties and applications.
Dimethyltin dichloride: A simpler organotin compound used in various industrial processes.
Uniqueness
(3-Phenylprop-1-ene-1,1-diyl)bis(trimethylstannane) is unique due to its specific structural arrangement, which imparts distinct reactivity and properties
Propriétés
Numéro CAS |
87673-36-7 |
|---|---|
Formule moléculaire |
C15H26Sn2 |
Poids moléculaire |
443.8 g/mol |
Nom IUPAC |
trimethyl-(3-phenyl-1-trimethylstannylprop-1-enyl)stannane |
InChI |
InChI=1S/C9H8.6CH3.2Sn/c1-2-6-9-7-4-3-5-8-9;;;;;;;;/h2-5,7-8H,6H2;6*1H3;; |
Clé InChI |
JFULRIGEDAFAED-UHFFFAOYSA-N |
SMILES canonique |
C[Sn](C)(C)C(=CCC1=CC=CC=C1)[Sn](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


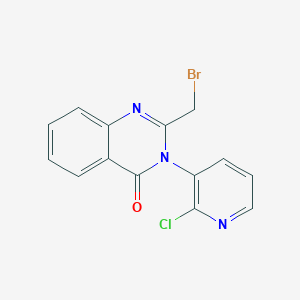

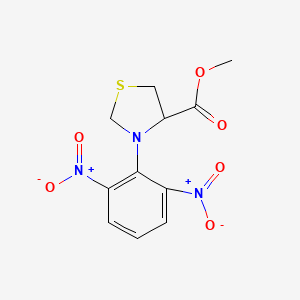
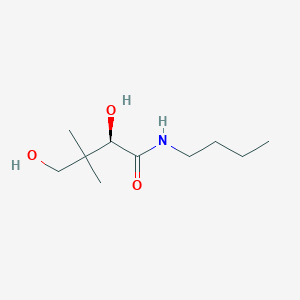
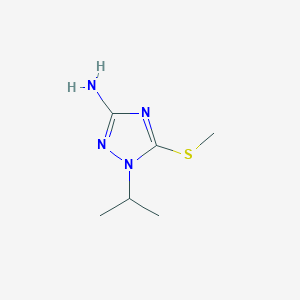
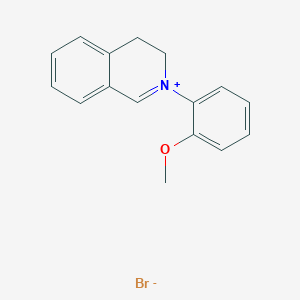
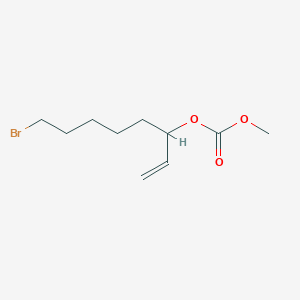
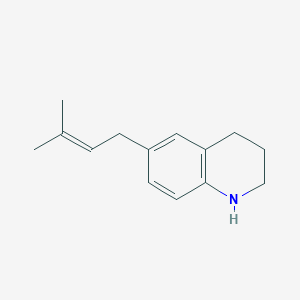
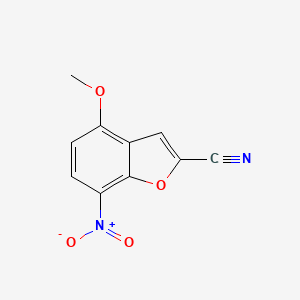


![[1-amino-3-(1H-imidazol-5-ylmethylsulfanyl)propylidene]urea](/img/structure/B14392075.png)

![Oxiranecarboxaldehyde, 3-[(phenylmethoxy)methyl]-](/img/structure/B14392088.png)
